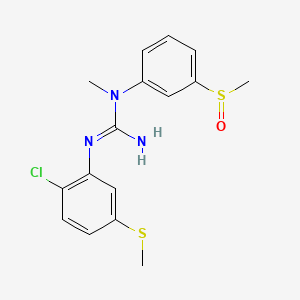

Guanidine, N'-(2-chloro-5-(methylthio)phenyl)-N-methyl-N-(3-((R)-methylsulfinyl)phenyl)-

Description

CNS-5788 is a potential ischemia-selective N-methyl-D-aspartate receptor ion-channel blocker. It has shown promise in neuroprotective applications, particularly in conditions related to ischemia, such as stroke .

Properties

CAS No. |

342047-49-8 |

|---|---|

Molecular Formula |

C16H18ClN3OS2 |

Molecular Weight |

367.9 g/mol |

IUPAC Name |

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine |

InChI |

InChI=1S/C16H18ClN3OS2/c1-20(11-5-4-6-13(9-11)23(3)21)16(18)19-15-10-12(22-2)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19)/t23-/m1/s1 |

InChI Key |

RODJWDCTFWIGQR-HSZRJFAPSA-N |

Isomeric SMILES |

CN(C1=CC(=CC=C1)[S@](=O)C)C(=NC2=C(C=CC(=C2)SC)Cl)N |

Canonical SMILES |

CN(C1=CC(=CC=C1)S(=O)C)C(=NC2=C(C=CC(=C2)SC)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of CNS-5788 involves several key steps:

Oxidation of N-methyl-3-(methylsulfanyl)aniline: This is achieved using hydrogen peroxide in acetone, resulting in the formation of the required sulfoxide along with some sulfone.

Conversion to Hydrochloride Salt: The sulfoxide is converted to its hydrochloride salt.

Condensation with 2-chloro-5-(methylthio)phenyl cyanamide: This reaction occurs in boiling toluene, producing guanidine.

Resolution of Racemic Mixture: The racemic mixture of sulfoxides is resolved by chiral high-performance liquid chromatography on a Chiralpak AD column to provide the desired enantiomer.

Chemical Reactions Analysis

CNS-5788 undergoes several types of chemical reactions:

Scientific Research Applications

CNS-5788 has several scientific research applications:

Neuroprotection: It has shown potential as a neuroprotective agent, particularly in conditions related to ischemia, such as stroke.

N-methyl-D-aspartate Receptor Blockade: CNS-5788 acts as an N-methyl-D-aspartate receptor ion-channel blocker, making it useful in studying the role of these receptors in various neurological conditions.

Ischemia-Selective Applications: Its selectivity for ischemic conditions makes it a valuable tool in research focused on ischemia and related pathologies.

Mechanism of Action

CNS-5788 exerts its effects by blocking the ion channels of N-methyl-D-aspartate receptors. This blockade prevents the excessive influx of calcium ions, which can lead to neuronal damage during ischemic events . The molecular targets of CNS-5788 are the N-methyl-D-aspartate receptors, and its action involves the inhibition of these receptors’ ion channels .

Comparison with Similar Compounds

CNS-5788 is unique in its ischemia-selective properties. Similar compounds include:

CNS-5655: Another potential ischemia-selective N-methyl-D-aspartate receptor ion-channel blocker.

Other N-methyl-D-aspartate Receptor Antagonists: Compounds such as ketamine and memantine also act as N-methyl-D-aspartate receptor antagonists but do not have the same ischemia-selective properties as CNS-5788.

CNS-5788 stands out due to its selectivity for ischemic conditions, making it a valuable tool in research focused on neuroprotection and ischemia.

If you have any more questions or need further details, feel free to ask!

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.